3-Methylidenefuran-2(3H)-one
Description
3-Methylidenefuran-2(3H)-one is a bicyclic lactone characterized by a furanone core with a methylidene substituent at the 3-position. Its structure allows for diverse functionalization, enabling the introduction of aryl, heteroaryl, and alkyl groups via multicomponent reactions or condensation with amines and orthoesters .
Key synthetic routes include:
- Three-component reactions involving 5-arylfuran-2(3H)-ones, triethyl orthoformate, and heterocyclic amines, yielding 3-hetarylaminomethylidene derivatives (e.g., 3-[(pyridin-2-ylamino)methylene]furan-2(3H)-one) in high yields (up to 85%) under optimized solvent conditions (e.g., isopropyl alcohol) .
- Condensation with DMF-DMA to introduce dimethylaminomethylene groups, achieving yields of ~90% .
Structure
3D Structure
Properties
CAS No. |
190071-45-5 |
|---|---|
Molecular Formula |
C5H4O2 |
Molecular Weight |
96.08 g/mol |
IUPAC Name |
3-methylidenefuran-2-one |
InChI |
InChI=1S/C5H4O2/c1-4-2-3-7-5(4)6/h2-3H,1H2 |
InChI Key |
OHUBPYGSLGHDBR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=COC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Methylidenefuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of furfural with methylene iodide in the presence of a base. This reaction typically occurs under reflux conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Synthetic Methods and Reaction Optimization
The compound participates in three-component one-pot reactions to form hetarylaminomethylidene derivatives. Optimal conditions for these transformations involve:
-
Triethyl orthoformate as an electrophilic agent
-
Polar protic solvents (e.g., isopropyl alcohol) under reflux
Table 1: Solvent Effects on Reaction Efficiency
| Solvent | Heating Method | Time (min) | Yield (%) |
|---|---|---|---|
| Isopropyl alcohol | Reflux | 25 | 75 |
| 1,4-Dioxane | Reflux | 32 | 70 |
| Toluene | Reflux | 35 | 65 |
Polar protic solvents enhance nucleophilicity of amines, accelerating the reaction .
Cycloaddition Reactions
Activation via Brønsted bases enables 3-methylidenefuran-2(3H)-one derivatives to act as 2π-components in [8+2]-cycloadditions with tropones. Key findings:
-
Electron-withdrawing substituents at C-5 improve yields (e.g., 5-propyl derivatives: 45–60% yield) .
-
Steric hindrance (e.g., i-propyl groups) reduces efficiency (≤41% yield) .
Transamination and Heterocyclization
The methylidene group undergoes transamination with diaminoheterocycles like 1,2-diamino-4-phenylimidazole, yielding:
-
Dihydroimidazoquinolinones via intramolecular cyclization
-
Z-configured enaminones stabilized by NH···O hydrogen bonds .
Table 2: Spectral Data for Transamination Products
| Compound | δ(NH) (ppm) | J (Hz) | C=S Absorption (cm⁻¹) |
|---|---|---|---|
| 3f | 13.11 | 12.0 | 1094 |
| 3g | 13.16 | 12.0 | 1091 |
The Z-configuration is confirmed by downfield NH signals (13.11–13.16 ppm) and large coupling constants (J = 12.0 Hz) .
Stereochemical Control in Enamine Formation
Reaction pathways favor E-isomers due to:
-
Antiperiplanar elimination of ethanol during intermediate 11 formation
-
Steric effects from ethoxy groups in ethyl N-(hetaryl-2-yl)formimidate .
Z-isomers dominate when:
-
Intramolecular hydrogen bonding occurs (e.g., OH groups at C-3 of aminopyridine)
Reaction Limitations
Scientific Research Applications
Pharmaceutical Applications
The medicinal properties of 3-Methylidenefuran-2(3H)-one have been explored in several studies:
- Antioxidant Activity : Research indicates that methylene furanone derivatives exhibit significant antioxidant properties, making them suitable as potential therapeutic agents in combating oxidative stress-related diseases .
- Antimicrobial Properties : Some derivatives of furanones have shown promise as antimicrobial agents in treating bacterial infections. Their mechanism often involves disrupting bacterial cell membranes, which is crucial for developing new antibiotics .
- Photoprotective Agents : The compound has been investigated for its application in cosmetics as a photoprotective agent. It can help mitigate UV-induced skin damage, thus enhancing the efficacy of skincare products .
Cosmetic Applications
In the cosmetic industry, this compound is utilized primarily for its:
- Depigmentation Properties : The compound has been noted for its ability to inhibit melanin production, making it a valuable ingredient in skin-lightening products .
- Stabilizing Agent : Its antioxidant properties also contribute to the stability of cosmetic formulations, preventing oxidative degradation of active ingredients .
Material Science Applications
The versatility of this compound extends into material science:
- Polymer Production : It can be used as a monomer in synthesizing various polymers with desirable mechanical properties. The incorporation of furanone units into polymer chains can enhance thermal stability and flexibility .
- Coatings and Inks : The compound serves as a solvent or additive in inks and coatings, improving their performance characteristics such as adhesion and durability .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Study on Antioxidant Properties : A comprehensive investigation into the antioxidant activity of methylene furanone derivatives revealed that these compounds effectively scavenge free radicals, suggesting their potential use in dietary supplements and pharmaceuticals aimed at reducing oxidative stress .
- Cosmetic Formulation Research : A case study focused on the formulation of a skin-lightening cream incorporating this compound demonstrated significant reductions in melanin levels in vitro, supporting its use as an active ingredient in cosmetic products aimed at hyperpigmentation .
- Material Science Innovations : Research exploring the incorporation of this compound into polymer matrices showed enhanced thermal properties and mechanical strength, indicating its potential application in advanced material development .
Mechanism of Action
The mechanism by which 3-Methylidenefuran-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Effects
- Aryl/heteroaryl substituents (e.g., bromophenyl, pyridylamino): These groups enhance electronic delocalization, improving stability and enabling π-π interactions in drug design contexts. For example, 5-aryl-substituted derivatives show higher thermal stability compared to alkyl analogues .
- Dihydro derivatives like 3-dodecyldihydrofuran-2(3H)-one exhibit reduced ring strain, altering reactivity .
- Benzofused systems (e.g., 3-methoxymethylenebenzofuran-2(3H)-one): The fused benzene ring extends conjugation, shifting UV-Vis absorption spectra and influencing redox properties .
Reaction Optimization and Solvent Effects
- Polar protic solvents (e.g., isopropyl alcohol) are optimal for synthesizing hetarylamino derivatives, achieving 85% yields due to improved solubility of intermediates .
- DMF-DMA-mediated reactions proceed efficiently under mild conditions, avoiding harsh catalysts and enabling scalable production of dimethylaminomethylene derivatives .
Q & A
Q. What are the primary synthetic routes for 3-Methylidenefuran-2(3H)-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves lactonization of γ-hydroxy-α,β-unsaturated acids or photochemical/thermal cyclization of precursors like 4-hydroxy-2-methyl-2,4-pentadienoic acid . Key optimization factors include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency.
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve reaction rates but require moisture-free conditions.
- Temperature : Thermal cyclization at 80–100°C minimizes side reactions (e.g., isomerization) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to the compound’s sensitivity to oxidation .
Q. How can structural characterization of this compound be performed to confirm purity and conformation?
Methodological Answer:
- NMR : ¹H and ¹³C NMR can resolve the methylidene group (δ ~5.8–6.2 ppm for exocyclic double bond protons) and lactone carbonyl (δ ~170–175 ppm) .
- X-ray crystallography : Single-crystal analysis (e.g., CCDC 1505246) confirms bond lengths (C=O: ~1.20 Å) and dihedral angles, critical for validating stereoelectronic effects .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ at m/z 111.0444 for C₆H₆O₂) .
Q. What factors influence the stability of this compound in experimental settings?
Methodological Answer:
- Light and oxygen : The compound degrades under UV light or aerobic conditions due to radical-mediated oxidation. Storage in amber vials under argon is recommended .
- pH sensitivity : Hydrolysis occurs in alkaline media (pH > 9), forming 4-hydroxy-2-methyl-2,4-pentadienoic acid. Buffered solutions (pH 4–6) stabilize the lactone .
Advanced Research Questions
Q. How does this compound interact with atmospheric oxidants, and what are the implications for environmental fate studies?
Methodological Answer:
- OH radical kinetics : Relative rate studies in smog chambers (e.g., 1080 L reactors at 296 K) show a rate coefficient of k = (6.9 ± 0.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, comparable to α-angelica lactone .
- Degradation products : Reaction with OH yields maleic anhydride and formaldehyde, identified via FTIR and GC-MS .
- Modeling : Use Master Chemical Equation (MCMv3.3) to simulate atmospheric lifetimes (~12 hours in urban areas) .
Q. What computational methods are effective in predicting the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
- DFT calculations : B3LYP/6-31G(d) optimizes transition states for Diels-Alder reactions, revealing regioselectivity (endo rule) and activation energies (~25 kcal/mol) .
- NBO analysis : Quantifies hyperconjugation effects (e.g., methylidene group’s electron-withdrawing nature) on electrophilic reactivity .
Q. How can contradictions in reported spectroscopic data for derivatives of this compound be resolved?
Methodological Answer:
- Case study : Discrepancies in ¹³C NMR shifts for 3-methyl-5-methylidene derivatives may arise from solvent polarity or tautomerism. Replicate experiments in deuterated DMSO vs. CDCl₃ to assess solvent effects .
- Dynamic NMR : Variable-temperature studies (-40°C to 25°C) can detect equilibrium between keto-enol tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
